
Phenobarbital N-?-D-Glucuronide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Phenobarbital N-β-D-Glucuronide is a metabolite of phenobarbital, a barbiturate used primarily as an anticonvulsant and sedative. This compound is formed through the process of glucuronidation, where phenobarbital is conjugated with glucuronic acid. This process enhances the solubility of phenobarbital, facilitating its excretion from the body .
準備方法
Synthetic Routes and Reaction Conditions
Phenobarbital N-β-D-Glucuronide is synthesized through the enzymatic reaction of phenobarbital with uridine diphosphate glucuronic acid (UDPGA) in the presence of UDP-glucuronosyltransferase (UGT) enzymes. The reaction typically occurs in the liver, where UGT enzymes catalyze the transfer of glucuronic acid to phenobarbital .
Industrial Production Methods
Industrial production of Phenobarbital N-β-D-Glucuronide involves the extraction and purification of the compound from biological samples, such as urine or liver tissues, where it is naturally formed. Advanced chromatographic techniques, such as high-performance liquid chromatography (HPLC), are used to isolate and purify the compound .
化学反応の分析
Types of Reactions
Phenobarbital N-β-D-Glucuronide primarily undergoes hydrolysis, where the glucuronic acid moiety is cleaved off, reverting the compound back to phenobarbital. This reaction can occur under acidic or enzymatic conditions .
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymatic conditions (e.g., β-glucuronidase enzyme).
Oxidation and Reduction: Phenobarbital itself can undergo oxidation and reduction reactions, but these are less common for its glucuronide conjugate.
Major Products Formed
The major product formed from the hydrolysis of Phenobarbital N-β-D-Glucuronide is phenobarbital. Other minor products may include glucuronic acid and its derivatives .
科学的研究の応用
Phenobarbital N-β-D-Glucuronide has several scientific research applications:
Pharmacokinetics: Used to study the metabolism and excretion of phenobarbital in the body.
Toxicology: Helps in understanding the detoxification pathways of phenobarbital and its impact on liver function.
Drug Development: Serves as a reference compound in the development of new anticonvulsant drugs.
Clinical Diagnostics: Used in therapeutic drug monitoring to ensure appropriate dosing of phenobarbital in patients.
作用機序
Phenobarbital N-β-D-Glucuronide itself does not have a direct pharmacological effect. Instead, it is a metabolite that facilitates the excretion of phenobarbital. Phenobarbital acts on gamma-aminobutyric acid (GABA) receptors, enhancing synaptic inhibition and reducing neuronal excitability. This action helps in controlling seizures and providing sedative effects .
類似化合物との比較
Similar Compounds
Phenobarbital: The parent compound, used as an anticonvulsant and sedative.
p-Hydroxyphenobarbital: Another metabolite of phenobarbital, formed through hydroxylation.
Phenobarbital N-Glucoside: A similar conjugate formed through glucosidation instead of glucuronidation.
Uniqueness
Phenobarbital N-β-D-Glucuronide is unique due to its enhanced water solubility, which facilitates the excretion of phenobarbital from the body. This property is crucial for the detoxification and elimination of the drug, making it an important metabolite in pharmacokinetics and toxicology studies .
特性
CAS番号 |
1031858-68-0 |
|---|---|
分子式 |
C18H20N2O9 |
分子量 |
408.4 g/mol |
IUPAC名 |
(2S,3S,4S,5R,6R)-6-(5-ethyl-2,4,6-trioxo-5-phenyl-1,3-diazinan-1-yl)-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C18H20N2O9/c1-2-18(8-6-4-3-5-7-8)15(26)19-17(28)20(16(18)27)13-11(23)9(21)10(22)12(29-13)14(24)25/h3-7,9-13,21-23H,2H2,1H3,(H,24,25)(H,19,26,28)/t9-,10-,11+,12-,13+,18?/m0/s1 |
InChIキー |
QMKGHGCGTFFYNT-OGKJXGCJSA-N |
SMILES |
CCC1(C(=O)NC(=O)N(C1=O)C2C(C(C(C(O2)C(=O)O)O)O)O)C3=CC=CC=C3 |
異性体SMILES |
CCC1(C(=O)NC(=O)N(C1=O)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)C3=CC=CC=C3 |
正規SMILES |
CCC1(C(=O)NC(=O)N(C1=O)C2C(C(C(C(O2)C(=O)O)O)O)O)C3=CC=CC=C3 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3-[(7-Chloroquinoline-4-yl)amino]-6-hydroxybenzyl]diethylamine N-oxide](/img/structure/B3318783.png)
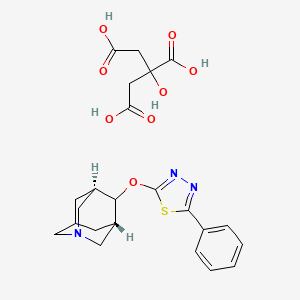
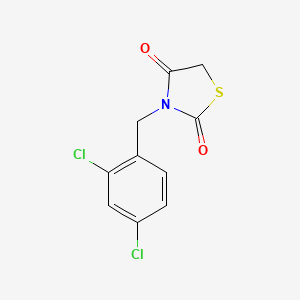
![2,5,7-Triazaspiro[3.4]octane-6,8-dione](/img/structure/B3318810.png)
![Cyclopenta[c]pyrrole, octahydro-, (3aR,6aR)-rel-](/img/structure/B3318811.png)
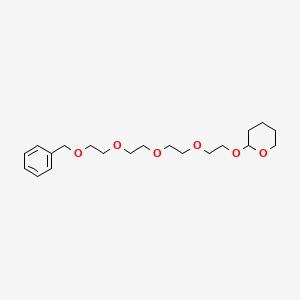
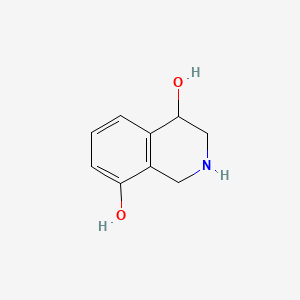
![2-Fluoro-4-(7-(quinolin-6-ylmethyl)imidazo[1,2-b][1,2,4]triazin-2-yl)benzoic acid](/img/structure/B3318837.png)
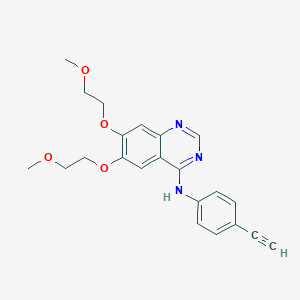
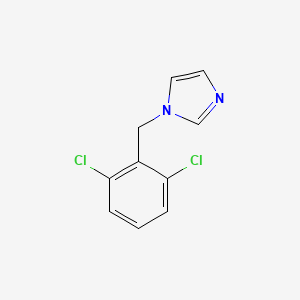
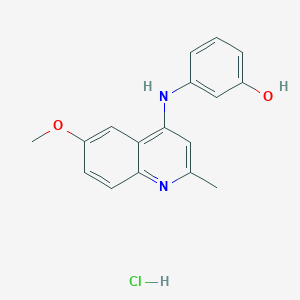
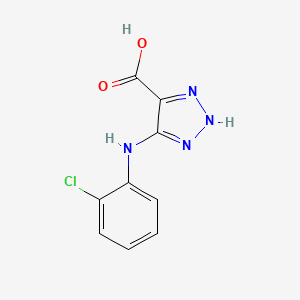
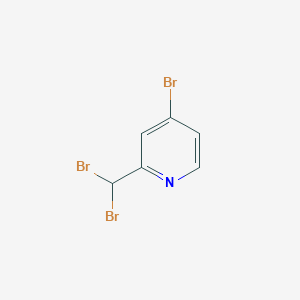
![2-(2-(1H-Benzo[d][1,2,3]triazol-1-yl)-N-(4-ethylphenyl)acetamido)-N-(tert-butyl)-2-(thiophen-3-yl)acetamide](/img/structure/B3318890.png)
